molecular formula C11H26N2 B3059424 Dibutyl[2-(methylamino)ethyl]amine CAS No. 99991-12-5

Dibutyl[2-(methylamino)ethyl]amine

Cat. No.: B3059424
CAS No.: 99991-12-5
M. Wt: 186.34 g/mol
InChI Key: GBPNNNSVOMWEFH-UHFFFAOYSA-N
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Description

Dibutyl[2-(methylamino)ethyl]amine is a tertiary amine characterized by two butyl groups and a methylaminoethyl substituent bound to a central nitrogen atom. Its molecular formula is C₁₁H₂₆N₂, with a molar mass of 186.34 g/mol.

Properties

IUPAC Name

N',N'-dibutyl-N-methylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26N2/c1-4-6-9-13(10-7-5-2)11-8-12-3/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPNNNSVOMWEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10553158
Record name N~1~,N~1~-Dibutyl-N~2~-methylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99991-12-5
Record name N~1~,N~1~-Dibutyl-N~2~-methylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dibutyl[2-(methylamino)ethyl]amine typically involves the reaction of dibutylamine with 2-(methylamino)ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: Dibutyl[2-(methylamino)ethyl]amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dibutyl[2-(methylamino)ethyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dibutyl[2-(methylamino)ethyl]amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and the context of the reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Amines

Structural and Functional Group Differences

The following table highlights key differences between Dibutyl[2-(methylamino)ethyl]amine and related amines from the evidence:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Applications/Properties
This compound C₁₁H₂₆N₂ 186.34 Two butyl groups, methylaminoethyl Potential catalyst, surfactant, or intermediate in drug synthesis
Dimethyl lauryl amine () C₁₄H₃₁N 213.40 Lauryl chain, dimethyl groups Polymer additive; hydrophobic properties
[2-(Diethylamino)ethyl][(3,5-dimethoxyphenyl)methyl]amine () C₁₅H₂₆N₂O₂ 266.38 Diethylaminoethyl, dimethoxyphenyl Likely bioactive due to aromatic and electron-rich substituents
[2-(2-Aminoethoxy)ethyl]diethylamine () C₈H₂₀N₂O 160.26 Aminoethoxyethyl, diethyl groups Polar, potential ligand or surfactant
[2-(Dimethylamino)ethyl][(5-methylthiophen-2-yl)methyl]amine () C₁₀H₁₈N₂S 198.33 Dimethylaminoethyl, thiophene-methyl Electronics or medicinal chemistry (sulfur-containing)
Key Observations:

Branching and Chain Length: this compound’s butyl groups confer greater hydrophobicity compared to dimethyl lauryl amine’s linear lauryl chain. This difference impacts solubility in organic solvents and surfactant behavior .

Polar vs.

Functional Group Diversity: The methylaminoethyl group provides a secondary amine site, enabling chelation or protonation-dependent reactivity, whereas compounds like [2-(2-aminoethoxy)ethyl]diethylamine () feature ether linkages, enhancing polarity .

Biological Activity

Dibutyl[2-(methylamino)ethyl]amine, a compound with significant potential in various biological applications, has garnered attention due to its unique structural properties and biological activity. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its dual amine groups, which contribute to its reactivity and interaction with biological targets. The compound can be represented as follows:

  • Chemical Formula : C10H23NC_{10}H_{23}N
  • Molecular Weight : 171.3 g/mol

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various enzymes and receptors. This interaction can modulate enzyme activity, leading to significant biochemical effects. The compound's unique combination of secondary and tertiary amine groups allows it to participate in a broader range of reactions compared to similar compounds.

Key Mechanisms:

  • Enzyme Modulation : It can influence enzyme kinetics by binding to active sites or allosteric sites.
  • Receptor Interaction : Acts on specific receptors, potentially affecting signaling pathways involved in immune responses.

Biological Effects

Research has demonstrated that this compound exhibits several biological effects that are beneficial in various contexts:

  • Immunomodulatory Effects : The compound has been shown to enhance immune responses by activating pathways related to inflammation and cytokine production .
  • Cytotoxic Activity : Studies indicate that it may enhance the cytotoxic effects of immune cells against malignant cells, suggesting potential applications in cancer therapy .

Case Studies and Research Findings

1. Immunomodulatory Activity
A study evaluated the compound's ability to stimulate NOD2 receptors, which play a crucial role in the immune system. The results indicated significant activation of NF-κB pathways, leading to increased production of pro-inflammatory cytokines and enhanced immune cell recruitment .

CompoundEC50 (μM)NF-κB Activation (Fold Increase)
This compound1.510
Control (DMSO)-1

2. Cytotoxicity Studies
In vitro assays demonstrated that this compound could increase the cytotoxicity of peripheral blood mononuclear cells (PBMCs) against cancer cell lines. The enhancement was notable when combined with other immunotherapeutic agents .

Comparative Analysis with Similar Compounds

To contextualize the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructure TypeUnique Features
2-(Dibutylamino)ethanolSecondary AmineHydroxyl group present
N,N-DibutylethanolamineTertiary AmineLacks secondary amine properties
This compoundSecondary & Tertiary AmineVersatile reactivity due to dual amine groups

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dibutyl[2-(methylamino)ethyl]amine
Reactant of Route 2
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